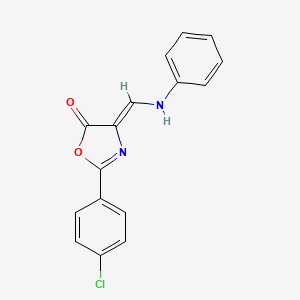![molecular formula C17H13ClN2O3 B7795366 (4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one” is a chemical substance with specific properties and applications. It is essential in various scientific fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Specific details about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of the compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are optimized for efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information about the reaction mechanisms and products can be found in chemical databases and research articles.
Applications De Recherche Scientifique
The compound is used in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in drug development or as a tool for studying biological processes. In industry, it is utilized in the production of materials or as a component in various products.
Mécanisme D'action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Detailed studies on the mechanism of action can be found in scientific literature and research articles.
Comparaison Avec Des Composés Similaires
Similar Compounds: The compound can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with related functional groups or similar reactivity patterns.
Uniqueness: The uniqueness of the compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for certain applications and distinguish it from other similar compounds.
Propriétés
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-7-5-11(6-8-13)16-20-15(17(22)23-16)9-19-14-4-2-1-3-12(14)10-21/h1-9,19,21H,10H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUSOMTYBJSNJ-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E)-5-imino-4-[(4-methylphenyl)hydrazinylidene]-1,2-oxazol-3-amine](/img/structure/B7795286.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-4-[1-(benzylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795329.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[(4-methylphenyl)methylamino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795374.png)
![ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7795382.png)
![3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde](/img/structure/B7795386.png)

